An In-depth Technical Guide to Ac-rC Phosphoramidite-[6-¹³C, 5-d]
An In-depth Technical Guide to Ac-rC Phosphoramidite-[6-¹³C, 5-d]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N⁴-Acetyl-ribocytidine([6-¹³C, 5-²H]) phosphoramidite (B1245037), a specialized stable isotope-labeled reagent designed for the precise, site-specific incorporation into synthetic RNA oligonucleotides. Its primary application lies in advanced biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the structure, dynamics, and molecular interactions of RNA at atomic resolution.
Core Compound Specifications
Ac-rC Phosphoramidite-[6-¹³C, 5-d] is a cytidine (B196190) ribonucleoside building block modified for use in automated solid-phase oligonucleotide synthesis. The key features are an acetyl (Ac) protecting group on the exocyclic amine (N⁴) of cytidine, standard protecting groups for the ribose sugar and phosphate (B84403) moiety, and specific isotopic labels on the nucleobase.
The precise labeling with Carbon-13 at the 6-position and Deuterium at the 5-position of the pyrimidine (B1678525) ring is strategically designed to create an isolated ¹³C-¹H spin system. This is invaluable for NMR studies as it simplifies complex spectra and allows for the measurement of specific nuclear interactions without interference from adjacent carbon-carbon couplings, facilitating unambiguous resonance assignment and the study of molecular dynamics.[1][2][3]
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data for the stable isotope-labeled phosphoramidite and its unlabeled analogue for comparison.
Table 1: Properties of Ac-rC Phosphoramidite-[6-¹³C, 5-d]
| Property | Value | Source |
|---|---|---|
| Full Chemical Name | N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine-6-¹³C,5-d, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Molecular Formula | ¹³CC₄₆DH₆₃N₅O₉PSi | |
| Molecular Weight | 904.10 g/mol | |
| Isotopic Enrichment | ≥98 atom % ¹³C; ≥98 atom % D | |
| Chemical Purity | ≥95% (Determined by ³¹P-NMR) | |
| Appearance | White to off-white powder | [] |
| Storage Conditions | Store at -20°C, desiccated | |
Table 2: Properties of Standard (Unlabeled) Ac-rC Phosphoramidite
| Property | Value | Source |
|---|---|---|
| Full Chemical Name | N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | [5] |
| Molecular Formula | C₄₇H₆₄N₅O₉PSi | [5] |
| Molecular Weight | 902.1 g/mol | [5] |
| Typical Coupling Efficiency | >97% (with extended coupling times) | |
Experimental Protocols & Methodologies
The primary application of this reagent is its incorporation into an RNA oligonucleotide via automated solid-phase synthesis. The resulting labeled RNA is then used in biophysical assays, most notably NMR spectroscopy.
Experimental Workflow: From Synthesis to Analysis
The logical workflow involves the chemical synthesis of the RNA, its subsequent purification, and finally, analysis to study its structure and dynamics.
Protocol 1: Site-Specific Incorporation via Solid-Phase RNA Synthesis
This protocol outlines the standard procedure for incorporating the labeled phosphoramidite into a target RNA sequence using an automated DNA/RNA synthesizer.
Materials:
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Ac-rC Phosphoramidite-[6-¹³C, 5-d]
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Standard, unlabeled RNA phosphoramidites (A, G, U) with 2'-O-TBDMS or equivalent protection.
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Controlled Pore Glass (CPG) solid support functionalized with the initial 3'-nucleoside.
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Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
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Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724).
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Capping Solution A: Acetic Anhydride in THF/Lutidine.
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Capping Solution B: 16% N-Methylimidazole in THF.
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Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
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Anhydrous Acetonitrile.
Methodology:
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Preparation: Dissolve the labeled Ac-rC phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the reagents on a compatible automated DNA/RNA synthesizer.
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Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles. For each nucleotide addition, the following four steps are performed:
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Step A: Deblocking: The 5'-O-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution.
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Step B: Coupling: The labeled or standard phosphoramidite is activated by the activator and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain. Note: Due to the steric bulk of the 2'-O-TBDMS group, an extended coupling time of 6-12 minutes is recommended to ensure high coupling efficiency (>97%).
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Step C: Capping: Any unreacted 5'-hydroxyl groups are irreversibly acetylated by the capping solution to prevent the formation of deletion sequences.
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Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the iodine solution.
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Cleavage and Deprotection:
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Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the cyanoethyl protecting groups are removed using concentrated ammonium (B1175870) hydroxide/ethanol (3:1 v/v).
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The exocyclic amine protecting groups (including the N⁴-acetyl group) are removed by heating the solution at 55°C.
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The 2'-O-TBDMS protecting groups are removed by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).
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Purification: The final, fully deprotected RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
The Phosphoramidite Synthesis Cycle
The core of the synthesis is a four-step chemical cycle that is repeated for each nucleotide addition. The use of a specific labeled phosphoramidite at a designated cycle results in its site-specific incorporation.
Protocol 2: Preparation of Labeled RNA for NMR Spectroscopy
Materials:
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Purified, lyophilized, isotopically labeled RNA.
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NMR Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5).
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Deuterium Oxide (D₂O, 99.96%).
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Standard NMR tubes.
Methodology:
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Quantification: Dissolve the purified RNA in nuclease-free water. Measure the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer to determine the concentration.
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Buffer Exchange: Desalt the RNA sample and exchange it into the desired NMR buffer using a size-exclusion spin column or dialysis.
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Lyophilization: Freeze the sample in liquid nitrogen and lyophilize to a dry powder to remove all water.
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Reconstitution: Carefully reconstitute the RNA powder in the appropriate volume of D₂O (or a 90% H₂O/10% D₂O mixture for observing exchangeable protons) to achieve the final concentration desired for NMR (typically 0.5 - 1.0 mM).
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Annealing: To ensure proper folding, heat the RNA sample to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours.
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Sample Transfer: Transfer the final sample to a clean, Shigemi or standard NMR tube for analysis. The sample is now ready for data acquisition on an NMR spectrometer.
